molecular formula C14H16N2O7S3 B15062379 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid

2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid

Cat. No.: B15062379
M. Wt: 420.5 g/mol
InChI Key: ORKSBKSSOSUJOY-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a linker in antibody-drug conjugates (ADCs) and its potential antibacterial properties .

Preparation Methods

The preparation of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid typically involves several synthetic routes. One common method includes the sulfonation of polystyrene resin, followed by reactions with concentrated sulfuric and nitric acids. The resulting product is then treated, washed, and dried to obtain the final compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol-containing products.

    Substitution: It can participate in substitution reactions where the pyridinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable disulfide bonds, which can be cleaved under reducing conditions. This property is particularly useful in ADCs, where the compound acts as a linker between the antibody and the drug. The disulfide bond ensures that the drug is released in the target environment, such as the intracellular space of cancer cells .

Properties

Molecular Formula

C14H16N2O7S3

Molecular Weight

420.5 g/mol

IUPAC Name

2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonic acid

InChI

InChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22)

InChI Key

ORKSBKSSOSUJOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2

Origin of Product

United States

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